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Compound of Interest

Compound Name: Tirfipiravir

Cat. No.: B15361990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for

the purity assessment of Favipiravir, an antiviral drug. The following sections detail the

experimental protocols for the most common and robust analytical techniques, present

quantitative data in a structured format, and include workflow diagrams for clarity.

High-Performance Liquid Chromatography (HPLC)
for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining

the purity and potency of Favipiravir in bulk drug substance and pharmaceutical dosage forms.

Its ability to separate the active pharmaceutical ingredient (API) from its impurities and

degradation products makes it an indispensable tool in quality control.

Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for ensuring that the analytical procedure can

accurately measure the drug substance in the presence of its degradation products.[1][2][3][4]

[5]
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Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array

Detector (DAD) is suitable.

Column: A reversed-phase C18 column is commonly used. Specific examples include

Cosmosil C18 (250 mm × 4.6 mm, 5 µm) and Inertsil ODS-3V C18 (100 mm x 4.6 mm, 3.0

µm).[4][6]

Mobile Phase:

Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v), with the pH

adjusted to 3.0 using o-phosphoric acid.[6]

A gradient elution using a buffer such as 10 mM potassium dihydrogen phosphate (pH 4.0)

and acetonitrile.[2][4] For example, a mixture of 10 mM potassium dihydrogen phosphate

(pH 4.0) and acetonitrile (90:10 v/v).[4]

Flow Rate: A typical flow rate is between 0.8 mL/min and 1.5 mL/min.[2][6]

Detection Wavelength: Detection is typically performed in the UV range, with common

wavelengths being 227 nm, 229 nm, 238 nm, or 321 nm.[1][2][4][6][7]

Column Temperature: The column is usually maintained at a constant temperature, for

instance, 30°C or ambient temperature.[6][8]

Injection Volume: A standard injection volume is 20 µL.

Sample Preparation:

Standard Solution: Prepare a stock solution of Favipiravir reference standard in a suitable

diluent (e.g., mobile phase or a mixture of water and methanol). Prepare working standards

by diluting the stock solution to the desired concentrations (e.g., 10-50 µg/mL).[6][7]

Sample Solution (Tablets): Weigh and finely powder a representative number of tablets.

Accurately weigh a portion of the powder equivalent to a specific amount of Favipiravir and

transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark.

Filter the solution before injection.[9]
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Data Presentation: HPLC Method Parameters and Performance

Parameter Method 1 Method 2 Method 3

Column

Cosmosil C18 (250

mm x 4.6 mm, 5 µm)

[6]

Luna® Phenomenex

C8 (150x4.6 mm,

5µm)[7]

Kromasil 100A C18

(250 mm x 4.6 mm, 5

μm)[8]

Mobile Phase

Methanol: Water

(75:25, v/v), pH 3.0

with o-phosphoric

acid[6]

Water: Methanol (95:5

v/v)[7]

Acetonitrile: Methanol:

Water (50:35:10 v/v)

with 0.05%

Phosphoric acid

Flow Rate 0.8 mL/min[6] 1.0 mL/min[7] 1.0 mL/min[8]

Detection Wavelength 227 nm[6] 229 nm[7] 300 nm[8]

Retention Time ~4 min[6] 4.3 min[7] Not Specified

Linearity Range 10–50 µg/mL[6] 10-50 µg/mL[7]

50% to 150% of

nominal

concentration[8]

Correlation Coefficient

(r²)
0.9995[6] 0.9997[7] >0.999[8]

LOD 0.22 µg/mL[6] Not Specified Not Specified

LOQ 0.68 µg/mL[6] Not Specified Not Specified

Recovery 98.94–99.12%[6] Not Specified Not Specified
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Caption: Workflow for HPLC-based purity and assay determination of Favipiravir.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Impurity Identification and
Quantification
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for the identification and

quantification of trace-level impurities and for analyzing Favipiravir in complex biological

matrices.[10][11][12][13]

LC-MS/MS Method for Impurity Profiling
Experimental Protocol:

Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC)

system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is used.[10][14]

Column: A column suitable for polar compounds, such as a CORTECS T3 or a Shim-pack

Scepter™ C18, is often employed.[10][11]

Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an

aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an

organic component (e.g., methanol or acetonitrile).[10][13]
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Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in

either positive or negative mode, depending on the analytes of interest.[13]

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode

for quantitative analysis, which provides high selectivity and sensitivity.[13]

Sample Preparation:

For Bulk Drug: Dissolve the sample in a suitable solvent and dilute to an appropriate

concentration.

For Biological Matrices (e.g., Plasma): A protein precipitation step is typically required. This

can be achieved by adding a precipitating agent like methanol or acetonitrile (often

containing an internal standard) to the plasma sample, followed by centrifugation to remove

the precipitated proteins.[10][12]

Data Presentation: LC-MS/MS Method Parameters

Parameter Value

LC System ACQUITY UPLC I-Class[10]

MS System Xevo TQ-S micro Mass Spectrometer[10]

Column CORTECS T3, 2.1 mm x 50 mm, 2.7 µm[10]

Mobile Phase A Ammonium formate with formic acid in water[10]

Mobile Phase B Methanol[10]

Ionization Mode ESI Positive and/or Negative[13]

Analysis Mode Multiple Reaction Monitoring (MRM)[13]
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Caption: Workflow for the identification and quantification of impurities in Favipiravir using LC-

MS/MS.

Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an

analytical method and to identify potential degradation products that may arise during the shelf

life of the drug product.[1][5][15]

Protocol for Forced Degradation:

Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 N HCl) at an elevated

temperature (e.g., 60°C) for a specified period.

Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 N NaOH) at room

temperature or elevated temperature. Favipiravir has been shown to be susceptible to base

hydrolysis.[1]

Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H₂O₂)

at room temperature. Favipiravir is known to be susceptible to oxidative degradation.[1]

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an

extended period.
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Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV and

visible light in a photostability chamber.

After exposure to these stress conditions, the samples are analyzed using a stability-indicating

HPLC or LC-MS/MS method to separate and identify the degradation products.

Stress Conditions

Analysis

Outcome

Acid Hydrolysis

Stability-Indicating HPLC Analysis

Base Hydrolysis Oxidation Thermal Photolytic

Separation of API and Degradants Identification of Degradation Products

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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